Increased Lipophilicity and Reduced Polar Surface Area Relative to Morpholine Analog
4-(6-Chloropyrimidin-4-yl)thiomorpholine exhibits a calculated LogP of 1.94, which is approximately 0.74 units higher than that of its direct oxygen-containing analog 4-(6-chloropyrimidin-4-yl)morpholine (cLogP = 1.2) [1][2]. Additionally, the thiomorpholine compound has a topological polar surface area (TPSA) of 29.02 Ų, significantly lower than the 38.3 Ų measured for the morpholine analog [3][4]. This combination of increased lipophilicity and decreased polar surface area is predicted to enhance passive membrane permeability and blood-brain barrier penetration potential relative to the morpholine comparator [5].
| Evidence Dimension | Lipophilicity (cLogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 1.94; TPSA = 29.02 Ų |
| Comparator Or Baseline | 4-(6-Chloropyrimidin-4-yl)morpholine: cLogP = 1.2; TPSA = 38.3 Ų |
| Quantified Difference | ΔcLogP = +0.74; ΔTPSA = -9.28 Ų |
| Conditions | Computational prediction using standard molecular descriptors (PubChem/ChemBase) |
Why This Matters
The measurable difference in lipophilicity and TPSA directly influences compound selection for projects requiring passive diffusion across cellular membranes or blood-brain barrier penetration, where the thiomorpholine variant offers a quantifiably improved profile.
- [1] ChemBase. 4-(6-chloropyrimidin-4-yl)thiomorpholine. Computed LogP. View Source
- [2] PubChem. 4-(6-Chloropyrimidin-4-yl)morpholine. XLogP3-AA. View Source
- [3] ChemBase. 4-(6-chloropyrimidin-4-yl)thiomorpholine. Polar Surface Area. View Source
- [4] PubChem. 4-(6-Chloropyrimidin-4-yl)morpholine. Topological Polar Surface Area. View Source
- [5] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
